molecular formula C13H15N3O3 B2500430 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 888414-01-5

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2500430
CAS No.: 888414-01-5
M. Wt: 261.281
InChI Key: AVFJVONTLPEUJY-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system known for its significant and diverse biological activities . This compound is of high interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. The 1,3,4-oxadiazole core is a key pharmacophore in several commercially available drugs and is extensively investigated for its anticancer and antimicrobial potential . In anticancer research, 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by targeting crucial biological pathways involved in cancer cell survival and proliferation. These compounds have been studied as inhibitors of various enzymes and proteins, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . In antimicrobial research, 1,3,4-oxadiazole hybrids are a promising scaffold for addressing the growing challenge of microbial resistance to existing antibiotics . Researchers value this compound for its potential to serve as a key intermediate in organic synthesis and for structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or for diagnostic applications.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-6-4-5-7-10(9)18-3/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFJVONTLPEUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide (Target) C₁₄H₁₅N₃O₃ ~297.3 g/mol 2-Methoxyphenyl, 2-methylpropanamide Moderate lipophilicity; electron-donating methoxy group enhances π-π interactions.
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide C₁₈H₁₅BrN₄O₂S 434.3 g/mol 2-Bromophenyl, sulfanyl linker Bromine increases molecular weight and lipophilicity; sulfanyl enhances reactivity.
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) C₂₁H₁₆ClN₅O₃ ~421.8 g/mol 4-Chloro-2-phenoxyphenyl, 4-methylpyridinyl carboxamide Bulky phenoxy group reduces solubility; chloro substituent enhances electronegativity.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 391.5 g/mol Thiazole ring, ethoxyphenyl Thiazole improves hydrogen bonding; ethoxy enhances hydrophobicity.
N-(4-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (AB1) C₁₈H₁₈N₄O₃ ~338.4 g/mol 4-Aminophenyl, acetamide Amino group increases solubility; methoxy linker adds flexibility.

Key Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (target) and amino (AB1) groups improve solubility, while halogens (e.g., Br in , Cl in 6d) enhance lipophilicity and target affinity .
  • Linker Flexibility : Sulfanyl and methoxy linkers (, AB1) offer conformational flexibility, whereas rigid carboxamide bonds (6d) restrict rotation .
  • Biological Performance : Thiazole-containing analogs (7l) exhibit superior hydrogen-bonding capacity, correlating with enhanced enzyme inhibition in preliminary studies .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpropanamide with an appropriate oxadiazole precursor. The synthetic route may include the following steps:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole.
  • Substitution Reaction : The methoxyphenyl group is introduced through electrophilic aromatic substitution.
  • Final Amide Formation : The final product is obtained by acylation of the amine with 2-methylpropanoic acid.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Various assays have demonstrated its effectiveness against different cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HEPG2 (Liver)1.18
MCF7 (Breast)0.67
PC-3 (Prostate)0.87
HCT116 (Colon)0.80

In vitro studies indicate that compounds containing the oxadiazole moiety exhibit significant cytotoxicity, often surpassing established chemotherapeutics in potency.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : Studies suggest that this compound may inhibit enzymes such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival.

    Table 2: Enzyme Inhibition Potency
    EnzymeIC50 (µM)Reference
    EGFR0.24
    Src0.96
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of intrinsic pathways.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity. In this study, this compound was found to be one of the most potent compounds against multiple cancer cell lines, demonstrating an IC50 value significantly lower than that of standard treatments like staurosporine.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, general trends observed in similar compounds suggest favorable absorption and moderate metabolic stability. Toxicity studies are ongoing to evaluate its safety profile for potential therapeutic use.

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